molecular formula C15H28O7P2 B3433590 2-cis,6-trans-Farnesyl diphosphate CAS No. 40716-68-5

2-cis,6-trans-Farnesyl diphosphate

Cat. No.: B3433590
CAS No.: 40716-68-5
M. Wt: 382.33 g/mol
InChI Key: VWFJDQUYCIWHTN-PVMFERMNSA-N
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Description

2-cis,6-trans-Farnesyl diphosphate is a chemical compound with the molecular formula C15H28O7P2. It is a key intermediate in the biosynthesis of various isoprenoids, which are essential for numerous biological processes. This compound is characterized by its unique structure, which includes both cis and trans configurations of its double bonds .

Chemical Reactions Analysis

Types of Reactions

2-cis,6-trans-Farnesyl diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various isoprenoid derivatives, which are important for biological functions such as cell membrane integrity and hormone synthesis .

Scientific Research Applications

2-cis,6-trans-Farnesyl diphosphate has numerous scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various isoprenoids and other complex organic molecules.

    Biology: The compound plays a crucial role in the study of biosynthetic pathways and enzyme mechanisms.

    Medicine: It is involved in the development of drugs targeting isoprenoid biosynthesis, which is essential for the growth and survival of certain pathogens.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-cis,6-trans-Farnesyl diphosphate involves its role as a substrate for various enzymes in the isoprenoid biosynthesis pathway. It is converted into different isoprenoid products through enzyme-catalyzed reactions. These products then participate in various biological processes, including cell membrane formation, hormone synthesis, and protein prenylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cis,6-trans-Farnesyl diphosphate is unique due to its mixed cis and trans configurations, which influence its reactivity and the types of products it can form. This structural feature allows it to participate in a wider range of biochemical reactions compared to its fully cis or trans counterparts .

Properties

IUPAC Name

phosphono [(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJDQUYCIWHTN-PVMFERMNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308917
Record name (2Z,6E)-Farnesyl diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40716-68-5
Record name (2Z,6E)-Farnesyl diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40716-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z,6E)-Farnesyl diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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